molecular formula C19H20ClN3O2S B4557336 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole

Cat. No.: B4557336
M. Wt: 389.9 g/mol
InChI Key: FRCKMDLKROKBTQ-UHFFFAOYSA-N
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Description

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with an appropriate alkyl halide.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a thiol reagent.

    Addition of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, with solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, sulfanyl group, and methoxyphenoxy group in the same molecule allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-3-23-18(12-25-17-9-7-16(24-2)8-10-17)21-22-19(23)26-13-14-5-4-6-15(20)11-14/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCKMDLKROKBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole
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3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole
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3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole
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3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole
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3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole
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3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole

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